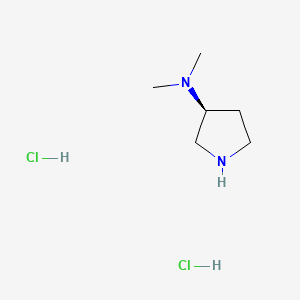

(S)-3-Dimethylaminopyrrolidine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-N,N-dimethylpyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-8(2)6-3-4-7-5-6;;/h6-7H,3-5H2,1-2H3;2*1H/t6-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPKWRSLMCUOOZ-ILKKLZGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCNC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1CCNC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60703863 | |

| Record name | (3S)-N,N-Dimethylpyrrolidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144043-20-9 | |

| Record name | (3S)-N,N-Dimethylpyrrolidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-N,N-dimethylpyrrolidin-3-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-Dimethylaminopyrrolidine Dihydrochloride

CAS Number: 144043-20-9

This technical guide provides a comprehensive overview of (S)-3-Dimethylaminopyrrolidine dihydrochloride, a chiral intermediate pivotal in the synthesis of contemporary pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Chemical Identity and Physical Properties

This compound is the hydrochloride salt of the chiral amine (S)-3-Dimethylaminopyrrolidine. The presence of a chiral center makes it a valuable building block for stereospecific synthesis.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 144043-20-9 | N/A |

| Molecular Formula | C₆H₁₆Cl₂N₂ | N/A |

| Molecular Weight | 187.11 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 194-197 °C | N/A |

| Solubility | Soluble in water | N/A |

Table 2: Properties of the Free Base ((S)-(-)-3-(Dimethylamino)pyrrolidine, CAS: 132883-44-4)

| Property | Value |

| Molecular Formula | C₆H₁₄N₂ |

| Molecular Weight | 114.19 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 160 °C/760 mmHg (lit.) |

| Density | 0.899 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.4650 (lit.) |

| Optical Activity ([α]/D) | -14±2°, c = 1 in ethanol |

| Flash Point | 125 °F |

| Storage Temperature | 2-8°C |

Synthesis and Manufacturing

A detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed journals. However, based on the synthesis of structurally similar compounds, such as (S)-3-aminopyrrolidine dihydrochloride, a plausible synthetic route can be proposed. This multi-step synthesis typically starts from a readily available chiral precursor like L-proline or a derivative thereof.

Proposed Experimental Protocol for Synthesis

This protocol is a representative example and may require optimization.

Step 1: Synthesis of (S)-1-Boc-3-hydroxypyrrolidine from L-Proline

-

To a solution of L-proline in a suitable solvent (e.g., a mixture of dioxane and water), add sodium borohydride (NaBH₄) portion-wise at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by the slow addition of acetone, followed by acidification with hydrochloric acid (HCl).

-

Concentrate the mixture under reduced pressure. To the resulting residue, add a solution of di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane (DCM) and a base (e.g., triethylamine).

-

Stir the mixture at room temperature for 12 hours.

-

Perform a standard aqueous workup and purify the crude product by column chromatography to yield (S)-1-Boc-3-hydroxypyrrolidine.

Step 2: Mesylation of the Hydroxyl Group

-

Dissolve (S)-1-Boc-3-hydroxypyrrolidine in anhydrous DCM and cool to 0°C.

-

Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride (MsCl).

-

Stir the reaction at 0°C for 2 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (S)-1-Boc-3-(methylsulfonyloxy)pyrrolidine.

Step 3: Nucleophilic Substitution with Dimethylamine

-

Dissolve the mesylated intermediate in a suitable solvent such as tetrahydrofuran (THF).

-

Add an excess of a solution of dimethylamine in THF or ethanol.

-

Heat the mixture in a sealed vessel at a suitable temperature (e.g., 70-80°C) for 12-24 hours.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield (S)-1-Boc-3-(dimethylamino)pyrrolidine.

Step 4: Deprotection and Salt Formation

-

Dissolve the Boc-protected amine in a suitable solvent like methanol or dioxane.

-

Add a solution of hydrochloric acid in the same solvent.

-

Stir the mixture at room temperature for 4-6 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound.

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Development

This compound is a valuable chiral building block in the synthesis of various pharmaceutical agents. Its rigid pyrrolidine scaffold and the presence of a basic dimethylamino group can impart desirable pharmacokinetic and pharmacodynamic properties to the final drug molecule. This intermediate is particularly noted for its use in developing treatments for neurological disorders and cancer.[1]

Case Study: Bafutinib (a Lyn/Bcr-Abl Inhibitor)

A significant application of (S)-3-Dimethylaminopyrrolidine is in the synthesis of Bafutinib, a dual Bcr-Abl and Lyn kinase inhibitor. Bafutinib has been investigated for the treatment of chronic myeloid leukemia (CML), particularly in cases resistant to other tyrosine kinase inhibitors like imatinib. The (S)-3-dimethylaminopyrrolidine moiety in Bafutinib plays a crucial role in its binding to the target kinases.

Mechanism of Action and Signaling Pathway

In many forms of CML, the fusion protein Bcr-Abl exhibits constitutively active tyrosine kinase activity, leading to uncontrolled cell proliferation and inhibition of apoptosis. Bafutinib inhibits this aberrant kinase activity. Furthermore, it targets Lyn, a Src family kinase that can be involved in Bcr-Abl-independent resistance mechanisms.

The binding of Bafutinib to the ATP-binding site of Bcr-Abl and Lyn kinases blocks their ability to phosphorylate downstream substrates. This inhibition disrupts the signaling cascades that promote cancer cell growth and survival.

Caption: Signaling pathway inhibited by Bafutinib.

Spectral Data

Disclaimer: The following spectral data is predicted or based on analogous compounds and should be used for reference purposes only. Experimental verification is required for definitive structural elucidation.

Table 3: Predicted ¹H NMR Spectral Data (D₂O, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ 3.0 - 3.2 | m | Pyrrolidine CH₂ adjacent to NH₂⁺ |

| ~ 2.2 - 2.4 | m | Pyrrolidine CH₂ beta to NH₂⁺ |

| ~ 3.5 - 3.7 | m | Pyrrolidine CH |

| ~ 2.9 | s | N(CH₃)₂ |

Table 4: Predicted ¹³C NMR Spectral Data (D₂O, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~ 60 - 65 | Pyrrolidine CH |

| ~ 45 - 50 | Pyrrolidine CH₂ adjacent to NH₂⁺ |

| ~ 30 - 35 | Pyrrolidine CH₂ beta to NH₂⁺ |

| ~ 40 - 45 | N(CH₃)₂ |

Table 5: Expected FTIR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Functional Group |

| 2800 - 3000 | C-H stretching (aliphatic) |

| 2400 - 2700 | N-H stretching (secondary amine salt) |

| 1450 - 1480 | C-H bending |

| 1000 - 1250 | C-N stretching |

Mass Spectrometry: The expected mass spectrum would show the molecular ion of the free base (C₆H₁₄N₂) at m/z = 114.12. Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the pyrrolidine ring.

Safety and Handling

This compound should be handled in a well-ventilated area by trained personnel. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key chiral intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of targeted cancer therapies like Bafutinib. Its stereochemistry and functional groups make it a valuable component for creating complex and effective drug molecules. Further research into its applications is likely to uncover new therapeutic agents.

References

An In-depth Technical Guide to the Physical Properties of (S)-3-Dimethylaminopyrrolidine Dihydrochloride

This technical guide provides a comprehensive overview of the known physical properties of (S)-3-Dimethylaminopyrrolidine dihydrochloride, a key intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on presenting clear, actionable data and methodologies.

Chemical Identity and Structure

This compound is the hydrochloride salt of (S)-3-(Dimethylamino)pyrrolidine. The addition of two equivalents of hydrogen chloride protonates the two basic nitrogen atoms of the parent molecule, increasing its polarity and water solubility.

Molecular Structure:

Caption: Formation of the Dihydrochloride Salt.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. For comparison, properties of the corresponding free base, (S)-(-)-3-(Dimethylamino)pyrrolidine, are also included where available.

| Property | This compound | (S)-(-)-3-(Dimethylamino)pyrrolidine (Free Base) |

| CAS Number | 144043-20-9[1][2][3][4] | 132883-44-4[5][6] |

| Molecular Formula | C₆H₁₆Cl₂N₂[1][2] | C₆H₁₄N₂[5][6] |

| Molecular Weight | 187.11 g/mol [1][2] | 114.19 g/mol [6] |

| Appearance | Colorless crystal[3] | Colorless to light yellow clear liquid[5] |

| Melting Point | 176-181 °C[3] | Not Applicable |

| Boiling Point | Not Available | 160 °C at 760 mmHg (lit.)[5][7] |

| Solubility | Soluble in water[3] | Not specified |

| Specific Optical Rotation | Not Available | [α]/D −14±2°, c = 1 in ethanol[6] |

| Hygroscopicity | Hygroscopic[3] | Not specified |

| Density | Not Available | 0.899 g/mL at 25 °C (lit.)[6][7] |

| Refractive Index | Not Available | n20/D 1.4650 (lit.)[6][7] |

Experimental Protocols

Detailed experimental procedures for determining the key physical properties of a solid organic salt like this compound are provided below. These are generalized protocols that can be adapted for specific laboratory settings.

The melting point of a solid is the temperature range over which it transitions from a solid to a liquid. For a pure crystalline compound, this range is typically narrow.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample is completely dry and in a fine powder form. If necessary, gently grind the crystals using a mortar and pestle.[8]

-

Load a small amount of the powdered sample into the open end of a capillary tube by tapping the open end into the sample.[9]

-

Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube. The packed sample height should be 2-3 mm.[9]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid initial determination by heating at a fast rate.

-

For an accurate measurement, use a fresh sample and heat rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.[9]

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[10]

This protocol determines the solubility of the compound in various solvents.

Apparatus:

-

Test tubes and rack

-

Spatula

-

Vortex mixer (optional)

-

A selection of solvents (e.g., water, ethanol, dichloromethane, acetone)

Procedure:

-

Place approximately 10-20 mg of the solid into a clean, dry test tube.

-

Add 1 mL of the desired solvent to the test tube.

-

Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by flicking the test tube.[11][12]

-

Observe the mixture. If the solid completely dissolves, it is considered soluble. If some or all of the solid remains, it is partially soluble or insoluble.[12]

-

To assess solubility in acidic or basic solutions, the compound can be tested in 5% aqueous HCl and 5% aqueous NaOH.[13]

Specific rotation is a fundamental property of chiral compounds and is measured using a polarimeter.

Apparatus:

-

Polarimeter

-

Sodium D-line lamp (589 nm)

-

Polarimeter cell (e.g., 1 dm)

-

Volumetric flask and analytical balance

Procedure:

-

Accurately weigh a sample of the compound and dissolve it in a suitable solvent (for which it has good solubility) in a volumetric flask to a known concentration (c), typically in g/100 mL.[14][15]

-

Calibrate the polarimeter with a blank solution (the pure solvent).

-

Rinse and fill the polarimeter cell with the sample solution, ensuring no air bubbles are present in the light path.

-

Place the cell in the polarimeter and measure the observed rotation (α).[14]

-

The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where:

-

The temperature and wavelength used for the measurement should always be reported.[16][17]

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Apparatus:

-

Fourier-Transform Infrared (FTIR) spectrometer

-

Sample holder (e.g., for KBr pellets or ATR)

Procedure (Thin Solid Film Method):

-

Dissolve a small amount of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[18]

-

Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[18]

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[19]

-

The resulting spectrum shows the transmittance or absorbance of infrared radiation as a function of wavenumber.

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

Procedure:

-

Dissolve an appropriate amount of the sample (typically 5-20 mg) in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial. For a hydrochloride salt, D₂O or DMSO-d₆ are common choices.[20]

-

Transfer the solution to a clean, dry NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

The chemical shifts of the protons in the vicinity of the protonated nitrogen atoms are expected to be shifted downfield compared to the free base.[20]

Logical Workflow for Salt Formation and Analysis

The following diagram illustrates the relationship between the free base and its dihydrochloride salt, along with the analytical methods used to characterize the final product.

Caption: Synthesis and Characterization Workflow.

References

- 1. CAS No.144043-20-9,(S)-3-DIMETHYLAMINOPYRROLIDINE 2HCL Suppliers [lookchem.com]

- 2. 144043-20-9|this compound|BLD Pharm [bldpharm.com]

- 3. chembk.com [chembk.com]

- 4. parchem.com [parchem.com]

- 5. (3S)-(-)-3-(DIMETHYLAMINO)PYRROLIDINE | 132883-44-4 [chemicalbook.com]

- 6. (S)-(-)-3-(Dimethylamino)pyrrolidine 97 132883-44-4 [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pennwest.edu [pennwest.edu]

- 11. saltise.ca [saltise.ca]

- 12. chem.ws [chem.ws]

- 13. scribd.com [scribd.com]

- 14. publications-cnrc.canada.ca [publications-cnrc.canada.ca]

- 15. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 16. Specific rotation - Wikipedia [en.wikipedia.org]

- 17. digicollections.net [digicollections.net]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to (S)-3-Dimethylaminopyrrolidine Dihydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Dimethylaminopyrrolidine dihydrochloride is a chiral synthetic building block that has garnered significant attention in medicinal chemistry and drug development. Its rigid, five-membered ring structure, coupled with a basic dimethylamino functional group and a defined stereocenter, makes it a valuable scaffold for creating molecules with specific three-dimensional orientations. This property is crucial for achieving high-affinity and selective interactions with biological targets. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors.

Physicochemical Properties

This compound is the salt form of (S)-3-Dimethylaminopyrrolidine, which enhances its stability and solubility in aqueous media, making it more amenable for use in various synthetic and biological applications. A summary of its key quantitative data is presented below.

| Property | Value | Source |

| Molecular Weight | 187.11 g/mol | PubChem[1] |

| Molecular Formula | C₆H₁₆Cl₂N₂ | PubChem[1] |

| CAS Number | 144043-20-9 | Biotuva Life Sciences |

| Appearance | White to off-white solid | --- |

| Boiling Point (Free Base) | 160 °C at 760 mmHg | ChemicalBook[2][3] |

| Density (Free Base) | 0.899 g/mL at 25 °C | ChemicalBook[2][3] |

| Refractive Index (Free Base, n20/D) | 1.4650 | ChemicalBook[2][3] |

| pKa (Free Base, Predicted) | 9.93 ± 0.10 | ChemicalBook[2][3] |

| Optical Rotation (Free Base) | [α]/D −14±2°, c = 1 in ethanol | Sigma-Aldrich[4] |

Synthesis and Chemical Profile

The synthesis of this compound typically involves the chiral resolution of a racemic mixture or an asymmetric synthesis from a chiral precursor. A common synthetic route starts from (S)-3-hydroxyprrolidine, which is commercially available. The hydroxyl group is first activated, for example, by conversion to a mesylate or tosylate, followed by a nucleophilic substitution with dimethylamine. The resulting free base is then treated with hydrochloric acid to yield the dihydrochloride salt.

The pyrrolidine ring provides a rigid scaffold, while the tertiary amine introduces a basic center that can be crucial for forming salt bridges or hydrogen bonds with target proteins. The (S)-stereochemistry at the 3-position is often critical for achieving the desired biological activity, as it dictates the spatial orientation of substituents and their interactions within a binding pocket.

Role in Drug Development and Structure-Activity Relationships (SAR)

The pyrrolidine moiety is a privileged scaffold in drug discovery, appearing in numerous biologically active compounds.[5] Its incorporation into drug candidates can enhance binding affinity, selectivity, and pharmacokinetic properties. The (S)-3-dimethylaminopyrrolidine group, in particular, has been instrumental in the design of potent and selective kinase inhibitors.

In the context of kinase inhibitors, the dimethylamino group can act as a hydrogen bond acceptor or engage in ionic interactions with acidic residues in the kinase ATP-binding site. The stereochemistry at the C3 position of the pyrrolidine ring plays a crucial role in orienting the rest of the molecule to achieve optimal interactions with the target protein. Structure-activity relationship (SAR) studies on various kinase inhibitors have demonstrated that modifications to the pyrrolidine ring and its substituents can significantly impact potency and selectivity. For instance, in the development of Aurora kinase inhibitors, the (S)-pyrrolidinyl moiety has been shown to be a key pharmacophore for achieving high potency.[2][5][6]

Application in Kinase Inhibitor Synthesis: Targeting the Aurora Kinase Pathway

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for cancer therapy. Several small molecule inhibitors targeting Aurora kinases have been developed, with many incorporating the (S)-3-aminopyrrolidine scaffold.

The following diagram illustrates a simplified workflow for the synthesis of a pyrimidine-based Aurora kinase inhibitor, a class of compounds where (S)-3-aminopyrrolidine derivatives are commonly used.

The Aurora kinase signaling pathway is integral to cell cycle progression. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, ensuring correct chromosome segregation. The inhibition of these kinases disrupts mitosis, leading to cell cycle arrest and apoptosis in cancer cells.

Experimental Protocols

General Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor

The following is a representative protocol for the synthesis of a pyrimidine-based Aurora kinase inhibitor, adapted from the literature, which utilizes a protected (S)-3-aminopyrrolidine derivative.[2][5]

Step 1: Synthesis of Intermediate 32

To a solution of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (1.0 eq) in tetrahydrofuran (THF), triethylamine (2.0 eq) is added. The mixture is cooled to -70°C, and a solution of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate (1.2 eq) in THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 6 hours. Upon completion, the reaction is quenched with brine, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated to yield intermediate 32.

Step 2: Synthesis of Intermediate 33

Intermediate 32 (1.0 eq) is dissolved in dimethyl sulfoxide (DMSO), followed by the addition of 5-methyl-1H-pyrazol-3-amine (1.2 eq), sodium iodide (0.1 eq), and triethylamine (2.0 eq). The mixture is heated and stirred until the reaction is complete as monitored by TLC. The product is then isolated by extraction and purified by column chromatography to give intermediate 33.

Step 3: Synthesis of Protected Inhibitor (34)

A mixture of intermediate 33 (1.0 eq) and 1-ethylpiperazine (1.5 eq) is heated at 140°C. After the reaction is complete, the mixture is cooled, and the protected inhibitor (34) is purified by column chromatography.

Step 4: Deprotection to Yield the Final Inhibitor

The protected inhibitor (34) is treated with a strong acid, such as hydrochloric acid in an appropriate solvent (e.g., dioxane or methanol), to remove the tert-butoxycarbonyl (Boc) protecting group. The final product, the hydrochloride salt of the Aurora kinase inhibitor, is then isolated by filtration or precipitation.

Conclusion

This compound is a versatile and valuable chiral building block in modern drug discovery. Its unique structural features and defined stereochemistry make it an ideal component for the design of highly selective and potent therapeutic agents, particularly in the field of kinase inhibition. The successful application of this scaffold in the development of Aurora kinase inhibitors highlights its importance for researchers and scientists working on novel cancer therapies and other diseases. A thorough understanding of its properties, synthesis, and role in structure-activity relationships is essential for leveraging its full potential in the creation of next-generation medicines.

References

- 1. chembk.com [chembk.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. (3S)-(-)-3-(DIMETHYLAMINO)PYRROLIDINE | 132883-44-4 [chemicalbook.com]

- 4. acrobiosystems.com [acrobiosystems.com]

- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to (S)-3-Dimethylaminopyrrolidine Dihydrochloride: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Dimethylaminopyrrolidine dihydrochloride is a chiral organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its stereospecific structure and functional groups make it a valuable synthon for creating complex molecules with specific biological activities. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and synthesis of this compound. Furthermore, it delves into its significant applications in drug discovery and development, with a focus on its role as a key intermediate. While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, this guide explores the broader pharmacological contexts in which its derivatives are active.

Chemical Structure and Identification

This compound is the hydrochloride salt of the chiral amine (S)-3-Dimethylaminopyrrolidine. The presence of the pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, and a chiral center at the C-3 position are key structural features. The dihydrochloride form enhances the compound's stability and solubility in aqueous media, which is advantageous for various synthetic and biological applications.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 144043-20-9 |

| Molecular Formula | C₆H₁₆Cl₂N₂ |

| Molecular Weight | 187.11 g/mol [1] |

| PubChem CID | 22120278 |

| SMILES | CN(C)[C@H]1CCNC1.Cl.Cl |

| InChI | InChI=1S/C6H14N2.2ClH/c1-8(2)6-3-4-7-5-6;;/h6-7H,3-5H2,1-2H3;2*1H/t6-;;/m0../s1 |

Physicochemical Properties

The physicochemical properties of (S)-3-Dimethylaminopyrrolidine and its dihydrochloride salt are crucial for their handling, storage, and application in chemical reactions. The data presented below is a compilation from various sources.

Table 2: Physicochemical Properties

| Property | (S)-3-Dimethylaminopyrrolidine (Free Base) | This compound |

| Appearance | Colorless to light yellow liquid | White to off-white solid |

| Molecular Formula | C₆H₁₄N₂ | C₆H₁₆Cl₂N₂ |

| Molecular Weight | 114.19 g/mol [2][3] | 187.11 g/mol [1] |

| Boiling Point | 160 °C at 760 mmHg | Not available |

| Melting Point | Not available | 194-197 °C (for the (R)-enantiomer, expected to be similar for (S))[4] |

| Density | 0.899 g/mL at 25 °C[2] | Not available |

| Solubility | Soluble in water and common organic solvents | Soluble in water |

| Optical Rotation | [α]D/20 -14 ± 2° (c=1 in ethanol) | Not available |

Experimental Protocols

Synthesis

A patented method for the synthesis of the related compound, (S)-3-aminopyrrolidine dihydrochloride, starts from trans-4-hydroxy-L-proline.[5] This multi-step process includes decarboxylation, protection of the nitrogen, sulfonation of the hydroxyl group, azide substitution with configuration inversion, reduction of the azide to an amine, and final deprotection and salt formation.[5] A similar strategy could likely be adapted for the synthesis of the N,N-dimethylated analog.

Figure 2: A plausible synthetic workflow for this compound.

Spectroscopic Analysis

Detailed, publicly available spectra for this compound are scarce. The following represents expected spectral characteristics based on the structure and data for similar compounds.

Table 3: Expected Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the N-methyl protons (singlet), the pyrrolidine ring protons (multiplets), and the N-H protons (broad signals). The chemical shifts would be influenced by the protonation state. |

| ¹³C NMR | Resonances for the N-methyl carbons and the four distinct carbons of the pyrrolidine ring. |

| FTIR | Characteristic peaks for N-H stretching (broad), C-H stretching, and N-H bending vibrations. The presence of the hydrochloride salt will influence the N-H stretching region. |

| Mass Spec. | The mass spectrum of the free base would show a molecular ion peak (M+) at m/z 114.12. |

Applications in Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[6] The incorporation of a 3-dimethylamino group, particularly with a defined stereochemistry as in the (S)-enantiomer, can significantly influence a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

(S)-3-Dimethylaminopyrrolidine is a key building block in the synthesis of a variety of bioactive molecules, including those targeting neurological disorders.[6] Its structure allows for the introduction of a basic nitrogen center and a chiral element, which are often crucial for binding to biological targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.

While specific drugs containing the (S)-3-Dimethylaminopyrrolidine moiety and their detailed signaling pathways are not extensively described in the available literature, the broader class of pyrrolidine-containing compounds has been shown to interact with a wide range of biological targets. For instance, derivatives of 3-aminopyrrolidine are components of potent antibacterial agents.

Logical Relationship of Pyrrolidine Scaffold in Drug Discovery:

Figure 3: The central role of the (S)-3-Dimethylaminopyrrolidine scaffold in the drug discovery process.

Conclusion

This compound is a fundamentally important chiral building block for the pharmaceutical industry. Its well-defined structure and versatile reactivity make it an invaluable tool for the synthesis of novel drug candidates. While detailed experimental protocols and specific biological pathway information for the parent compound are not widely published, the extensive use of the pyrrolidine scaffold in medicinal chemistry underscores the significance of this and related compounds. Further research into the synthesis and biological applications of derivatives of (S)-3-Dimethylaminopyrrolidine is likely to yield new therapeutic agents with improved efficacy and safety profiles. This guide provides a foundational understanding for researchers and professionals working in the field of drug development, highlighting the key attributes and potential of this important chemical entity.

References

- 1. 3,3-DIMETHYL-PYRROLIDINE HYDROCHLORIDE(792915-20-9) 1H NMR spectrum [chemicalbook.com]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000087) [hmdb.ca]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162) [hmdb.ca]

- 4. NP-MRD: 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0309343) [np-mrd.org]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020) [hmdb.ca]

- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of (S)-3-Dimethylaminopyrrolidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Dimethylaminopyrrolidine dihydrochloride is a chiral amine salt often employed as a building block in the synthesis of pharmacologically active compounds. A thorough understanding of its solubility is crucial for its effective use in various stages of drug development, including reaction condition optimization, formulation, and purification processes. This document provides a comprehensive overview of the expected solubility of this compound and details the experimental protocols for its quantitative determination.

Predicted Solubility of this compound

As an amine hydrochloride, this compound is an ionic salt.[1][2] Its solubility is governed by the principle of "like dissolves like." The ionic nature of the molecule suggests high solubility in polar protic solvents, which can effectively solvate the ions.[3] Conversely, it is expected to have low solubility in nonpolar, aprotic solvents.

The following table summarizes the expected solubility of this compound in a range of common laboratory solvents. It is important to note that these are qualitative predictions, and quantitative determination requires experimental validation.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | High | The high polarity and hydrogen bonding capacity of water effectively solvate the ammonium and chloride ions.[3][4] |

| Methanol | High | Methanol is a polar protic solvent capable of hydrogen bonding and solvating ionic species. | |

| Ethanol | Moderate to High | While still a good solvent for amine salts, the increased nonpolar character of the ethyl group compared to a methyl group may slightly reduce solubility compared to methanol.[5] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Moderate to High | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic and inorganic compounds, including some salts.[6] |

| Acetonitrile | Low to Moderate | Acetonitrile is less polar than DMSO and may be a less effective solvent for this salt. | |

| Nonpolar Aprotic | Dichloromethane (DCM) | Low to Insoluble | The low polarity of DCM makes it a poor solvent for ionic compounds. |

| Diethyl Ether | Insoluble | Diethyl ether is a nonpolar solvent and is not expected to dissolve ionic salts.[3] | |

| Hexane / Heptane | Insoluble | These are highly nonpolar solvents and are unsuitable for dissolving amine hydrochlorides.[7] | |

| Toluene | Insoluble | Toluene is a nonpolar aromatic solvent and is not expected to be a suitable solvent.[8] |

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data, standardized experimental protocols must be followed. The isothermal equilibrium method (also known as the shake-flask method) is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[9][10]

Isothermal Equilibrium (Shake-Flask) Method

This method involves creating a saturated solution of the compound in a specific solvent at a constant temperature and then measuring the concentration of the dissolved solute.

Materials:

-

This compound (high purity)

-

Selected solvents of analytical grade

-

Thermostatic shaker bath or incubator

-

Analytical balance

-

Vials with screw caps

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or another suitable quantitative analytical technique (e.g., UV-Vis spectroscopy, NMR).

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure a saturated solution is formed.[9]

-

Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[9] The time required to reach equilibrium should be determined in preliminary experiments by measuring the concentration at different time points until it becomes constant.[10]

-

Phase Separation: After equilibration, allow the vials to stand at the same temperature to let the undissolved solid settle. Centrifuge the vials to further separate the solid and liquid phases.

-

Sample Collection and Preparation: Carefully withdraw a known volume of the clear supernatant using a syringe. Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visual Method for Rapid Solubility Estimation

A simpler, semi-quantitative method can be used for rapid screening. This involves the stepwise addition of a solvent to a known mass of the solute until complete dissolution is observed.

Materials:

-

This compound

-

Selected solvents

-

Analytical balance

-

Vials or test tubes

-

Vortex mixer

-

Water bath sonicator

Procedure:

-

Initial Setup: Weigh a precise amount of this compound (e.g., 10 mg) into a vial.

-

Solvent Addition: Add a small, measured volume of the solvent (e.g., 0.1 mL) to the vial.

-

Dissolution Attempts: Vigorously mix the contents using a vortex mixer for 1-2 minutes.[11] If the solid is not fully dissolved, sonicate the vial in a water bath for up to 5 minutes.[11] Gentle warming (e.g., to 37°C) can also be applied if necessary.[11]

-

Observation: Visually inspect the solution for any undissolved particles. A clear solution indicates complete dissolution.

-

Iterative Process: If the compound has not dissolved, incrementally add more solvent and repeat the dissolution steps until a clear solution is obtained. Record the total volume of solvent required.

-

Solubility Estimation: Calculate the approximate solubility based on the mass of the compound and the total volume of solvent used for complete dissolution.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the isothermal equilibrium (shake-flask) method for determining the solubility of this compound.

Caption: Workflow for the Isothermal Equilibrium Solubility Determination Method.

Conclusion

References

- 1. quora.com [quora.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. researchgate.net [researchgate.net]

- 8. Methylamine freebase/HCl salt solubilities , Hive Newbee Forum [chemistry.mdma.ch]

- 9. researchgate.net [researchgate.net]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Spectral Data Analysis of (S)-3-Dimethylaminopyrrolidine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for (S)-3-Dimethylaminopyrrolidine and its dihydrochloride salt. Due to the limited availability of specific experimental data for the dihydrochloride form in publicly accessible databases, this guide presents a combination of available data for the free base, predicted data for the dihydrochloride, and general experimental protocols applicable for the spectral analysis of such compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Below are the available ¹H and ¹³C NMR spectral data.

¹H NMR Spectral Data

Table 1: ¹H NMR Spectral Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3,3-Dimethyl-pyrrolidine hydrochloride | D₂O | 3.45 | s | 2H | CH₂-N⁺H₂-CH₂ |

| 3.28 | t | 2H | N⁺H₂-CH₂-C(CH₃)₂ | ||

| 2.15 | t | 2H | C(CH₃)₂-CH₂-CH₂ | ||

| 1.25 | s | 6H | C(CH₃)₂ | ||

| (S)-3-Dimethylaminopyrrolidine (free base) - Predicted | CDCl₃ | ~2.8-3.2 | m | 3H | CH₂-N-CH₂ + CH-N(CH₃)₂ |

| ~2.7 | m | 2H | N-CH₂-CH₂ | ||

| ~2.2 | s | 6H | N(CH₃)₂ | ||

| ~1.8-2.0 | m | 2H | CH-CH₂-CH₂ |

Note: Data for 3,3-Dimethyl-pyrrolidine hydrochloride is provided for comparative purposes. Predicted data for the free base is included to give an indication of expected shifts.

¹³C NMR Spectral Data

As with the ¹H NMR data, specific experimental ¹³C NMR data for (S)-3-Dimethylaminopyrrolidine dihydrochloride is scarce. General shifts for pyrrolidine and dimethylamino groups are well-established.

Table 2: Expected ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (δ) ppm |

| C=O (if applicable) | 160-180 |

| C-N (pyrrolidine ring) | 45-65 |

| C-N (dimethylamino group) | ~40-50 |

| C-C (pyrrolidine ring) | 20-40 |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify functional groups within a molecule. The IR spectrum of an amine hydrochloride will show characteristic peaks for N-H stretches (from the protonated amine), C-H stretches, and C-N stretches.

Table 3: Key IR Absorption Bands for Amine Hydrochlorides

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |

| N⁺-H Stretch | 2400-3200 | Strong, Broad | Often overlaps with C-H stretching bands. A key indicator of the salt form. |

| C-H Stretch | 2850-3000 | Medium-Strong | Aliphatic C-H bonds. |

| N-H Bend | 1500-1650 | Medium-Strong | |

| C-N Stretch | 1000-1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For a dihydrochloride salt, the mass spectrum will typically show the mass of the free base after the loss of the two HCl molecules.

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula (Free Base) | C₆H₁₄N₂ |

| Molecular Weight (Free Base) | 114.19 g/mol |

| Expected [M+H]⁺ Ion | m/z 115.12 |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining high-quality spectral data.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD). Ensure the solvent is of high purity to avoid extraneous peaks.

-

Filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

FTIR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry potassium bromide (KBr) to remove any moisture.

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.[1]

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry Protocol

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrumentation:

-

Use an electrospray ionization (ESI) source, which is well-suited for polar and ionic compounds.

-

Couple the ESI source to a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion of the free base.

-

Analyze the fragmentation pattern to confirm the structure.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectral data.

Caption: General workflow for spectral data acquisition and analysis.

References

Technical Guide on the Safety and Handling of (S)-3-Dimethylaminopyrrolidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling procedures for (S)-3-Dimethylaminopyrrolidine dihydrochloride, a chemical compound utilized in various research and development applications. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of experimental work.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available safety data sheets, the compound presents the following hazards:

-

Acute Toxicity (Oral): Toxic if swallowed.[1]

-

Skin Irritation: Causes skin irritation.[1]

-

Eye Irritation: Causes serious eye irritation.[1]

Some forms of the free base, (S)-3-Dimethylaminopyrrolidine, are also classified as flammable liquids.[2][3]

GHS Hazard Pictograms:

Signal Word: Danger[1]

Hazard Statements:

-

H301: Toxic if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

Quantitative Toxicological Data

| Metric | Value | Species | Route | Notes |

| LD50 Oral | 500 mg/kg | Rat (female) | Oral | Data for 1-(3-(Dimethylamino)propyl)-3-ethyl-carbodiimide hydrochloride, a structurally similar compound.[4] |

| LD50 Dermal | > 200 - 1,000 mg/kg | Rat (male and female) | Dermal | Data for 1-(3-(Dimethylamino)propyl)-3-ethyl-carbodiimide hydrochloride, a structurally similar compound.[4] |

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of hazards should be conducted before handling.[5] The following PPE is required:

-

Eye Protection: Chemical safety goggles or a face shield.[1]

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).[6] Gloves should be inspected prior to use and changed immediately if contaminated.[6]

-

Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory.[7] For larger quantities or when there is a risk of splashing, additional protection such as Tyvek sleeves may be necessary.[6]

-

Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate particulate filter is required.[7]

Engineering Controls

-

All work with this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][7]

-

A designated area for handling this compound should be clearly labeled.[6]

-

An eyewash station and safety shower must be readily accessible in the work area.[8]

Storage

-

Store in a tightly closed, properly labeled container.[1][6]

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

-

The storage area should be secure and accessible only to authorized personnel.[1][6]

-

Some related compounds are noted to be hygroscopic and sensitive to air and moisture, suggesting that storage under an inert atmosphere may be advisable.[6]

Experimental Protocols: Safe Weighing and Handling of a Toxic Powder

The following protocol outlines the steps for safely weighing and preparing a solution of this compound.

-

Preparation:

-

Don all required PPE as specified in section 3.1.

-

Prepare the designated work area in the chemical fume hood by lining it with an absorbent bench pad.[6]

-

Assemble all necessary equipment (spatula, weigh paper/boat, container with a lid, solvent, etc.) inside the fume hood.

-

-

Weighing:

-

Tare a clean, empty container with a lid on the analytical balance.[6][7]

-

Transfer the container to the chemical fume hood.

-

Carefully dispense the desired amount of this compound into the container. Use an anti-static gun if the powder is prone to static dispersion.[6][7]

-

Securely close the lid of the container.

-

Wipe the exterior of the container with a damp cloth to remove any residual powder.

-

Transport the closed container back to the balance to record the weight.

-

-

Solution Preparation:

-

Return the container to the chemical fume hood.

-

Slowly add the desired solvent to the container to dissolve the powder.

-

-

Cleanup:

First Aid and Emergency Procedures

In the event of exposure, immediate action is critical.

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[1][6]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[9]

In case of a spill, evacuate the area and prevent further spread. For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, contact your institution's environmental health and safety department.[6]

Visualizations

Safe Handling Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Caption: Workflow for Safe Handling of a Toxic Powder.

Chemical Risk Assessment Logic

This diagram outlines the logical steps for assessing and mitigating risks before working with hazardous chemicals like this compound.

Caption: Logical Flow for Chemical Risk Assessment.

References

- 1. safety.duke.edu [safety.duke.edu]

- 2. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]

- 3. Using Scientific Workflows to Evaluate Human and Environmental Impacts from Chemical Exposures | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Experimental Operations | Chemistry [chemistry.stanford.edu]

- 6. safety.duke.edu [safety.duke.edu]

- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 8. resources.psi-bfm.com [resources.psi-bfm.com]

- 9. aksci.com [aksci.com]

A Technical Guide to (S)-3-Dimethylaminopyrrolidine Dihydrochloride for Researchers and Drug Development Professionals

Introduction: (S)-3-Dimethylaminopyrrolidine dihydrochloride is a chiral heterocyclic compound of significant interest in the pharmaceutical and chemical industries. As a versatile building block, its stereochemically defined structure is crucial for the synthesis of complex molecules, particularly in the development of novel therapeutics. Its pyrrolidine core is a common scaffold in many biologically active compounds, and its ability to serve as a key intermediate makes it valuable for researchers focused on creating drugs for neurological disorders, among other applications.[1][2] This guide provides an in-depth overview of its commercial availability, physicochemical properties, and applications, tailored for professionals in research and drug development.

Physicochemical Properties

The fundamental properties of (S)-3-Dimethylaminopyrrolidine and its dihydrochloride salt are essential for its application in synthesis and research. The data presented below is for the more commonly available free base, (S)-(-)-3-(Dimethylamino)pyrrolidine, unless otherwise specified.

| Property | Value | Reference |

| Chemical Name | This compound | [3][4][5] |

| CAS Number | 144043-20-9 | [3][4][5] |

| Molecular Formula | C₆H₁₄N₂·2HCl | [4][5] |

| Synonyms | (S)-(-)-3-Dimethylaminopyrrolidine dihydrochloride, (3S)-N,N-dimethylpyrrolidin-3-amine dihydrochloride | [3][4] |

| --- | Data for Free Base: (S)-(-)-3-(Dimethylamino)pyrrolidine | --- |

| CAS Number | 132883-44-4 | [6][7][8][9] |

| Molecular Formula | C₆H₁₄N₂ | [7][8] |

| Molecular Weight | 114.19 g/mol | [1][7][8] |

| Appearance | Colorless to slightly yellow clear liquid | [1][6] |

| Boiling Point | 160 - 164 °C | [1][9] |

| Density | 0.899 - 0.91 g/mL at 25 °C | [1][9] |

| Refractive Index | n20/D 1.4650 - 1.47 | [1][9] |

| Storage Temperature | 2-8°C, under inert gas, hygroscopic | [1][6][9] |

Commercial Availability

This compound and its free base are available from various chemical suppliers. Availability, purity, and pack sizes may vary. Researchers are advised to contact suppliers directly for the most current information.

Table 1: Commercial Suppliers of this compound (CAS: 144043-20-9)

| Supplier | Product Name | Purity | Notes |

| Parchem | This compound | Not specified | Specialty chemical supplier.[4] |

| Biotuva Life Sciences | ( | S | )-3-Dimethylaminopyrrolidine dihydrochloride |

| GlobalChemMall | This compound | 99% min | Offers wholesale and bulk quantities.[3] |

| 1st Scientific LLC | This compound | Not specified | Listed as a related product.[10] |

Table 2: Commercial Suppliers of (S)-(-)-3-(Dimethylamino)pyrrolidine (Free Base, CAS: 132883-44-4)

| Supplier | Product Name | Purity | Pack Size Availability |

| TCI Chemicals | (3S)-(-)-3-(Dimethylamino)pyrrolidine | >98.0% (GC) | 1g, 5g[6] |

| Sigma-Aldrich | (S)-(−)-3-(Dimethylamino)pyrrolidine | 97% | Discontinued, contact for assistance. |

| ChemScene | (3S)-(-)-3-(Dimethylamino)pyrrolidine | ≥96% | Not specified.[7] |

| Santa Cruz Biotechnology | (S)-(-)-3-(Dimethylamino)pyrrolidine | 98% | For research use only.[8] |

| 1st Scientific LLC | (S)-(-)-3-(Dimethylamino)pyrrolidine | 95% | 250mg, 1g, 5g[10] |

| Chem-Impex | 3-(Dimethylamino)pyrrolidine | ≥ 98% (GC) | Not specified.[1] |

Applications in Drug Discovery and Development

The primary application of this compound is as a chiral intermediate in organic synthesis. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[11][12] This compound is particularly valuable for synthesizing derivatives for pharmaceuticals, agrochemicals, and materials science.[1] Researchers utilize it as a building block to create more complex molecules, especially those targeting neurological disorders, due to the potential for derivatives to cross the blood-brain barrier.[1]

The general workflow for utilizing such a building block in a drug discovery program is illustrated below.

Representative Experimental Protocols

While specific experimental protocols are proprietary to individual research labs and companies, a general synthesis strategy can be derived from public documents. The following outlines a representative multi-step synthesis for a related chiral aminopyrrolidine, illustrating the chemical transformations involved.

Protocol: Chiral Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride

This protocol is adapted from a patented synthesis method that uses trans-4-hydroxyl-L-proline as a starting material.[13] It demonstrates a common strategy for creating chiral pyrrolidine derivatives through stereochemical control and functional group manipulation.

-

Decarboxylation & Protection: The starting material, trans-4-hydroxyl-L-proline, undergoes decarboxylation, followed by the protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group.

-

Hydroxyl Activation: The hydroxyl group is activated by sulfonylation (e.g., using methanesulfonyl chloride) to transform it into a good leaving group.

-

Azide Substitution (Sₙ2): An Sₙ2 reaction with sodium azide is performed. This step proceeds with an inversion of configuration, which is critical for establishing the desired stereochemistry.

-

Reduction and Deprotection: The azide group is reduced to an amine (e.g., using triphenylphosphine), and the N-Boc protecting group is subsequently removed using concentrated hydrochloric acid to yield the final dihydrochloride salt product.[13]

The logical flow of this synthesis is depicted in the diagram below.

Relevance to Biological Signaling Pathways

This compound is not typically a direct modulator of signaling pathways. Instead, it serves as a critical structural component for the synthesis of larger, more complex drug candidates that are designed to interact with specific biological targets.

For instance, in the context of neurodegenerative diseases, a key area of research is the modulation of pathways involved in neuroinflammation and cell survival, such as the PI3K/mTOR pathway .[14] This pathway is a central regulator of cellular metabolism, survival, and immune responses.[14] Dual inhibitors targeting both PI3K and mTOR are being investigated to suppress neuroinflammatory processes.[14] A drug molecule synthesized using the (S)-3-dimethylaminopyrrolidine scaffold could be designed to fit into the active site of a kinase like PI3K or mTOR, thereby inhibiting its function and mitigating downstream inflammatory effects.

The diagram below provides a simplified overview of the PI3K/mTOR signaling cascade, a representative target for drugs developed from scaffolds like pyrrolidine.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. m.globalchemmall.com [m.globalchemmall.com]

- 4. parchem.com [parchem.com]

- 5. (|S|)-3-Dimethylaminopyrrolidine dihydrochloride – Biotuva Life Sciences [biotuva.com]

- 6. (3S)-(-)-3-(Dimethylamino)pyrrolidine | 132883-44-4 | TCI AMERICA [tcichemicals.com]

- 7. chemscene.com [chemscene.com]

- 8. scbt.com [scbt.com]

- 9. (3S)-(-)-3-(DIMETHYLAMINO)PYRROLIDINE | 132883-44-4 [chemicalbook.com]

- 10. 1stsci.com [1stsci.com]

- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 13. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 14. mdpi.com [mdpi.com]

Synthesis of (S)-3-Dimethylaminopyrrolidine Dihydrochloride from L-proline: An In-depth Technical Guide

This technical guide provides a comprehensive overview of a viable synthetic route for the preparation of (S)-3-Dimethylaminopyrrolidine dihydrochloride, a valuable chiral building block in medicinal chemistry, starting from the readily available amino acid L-proline. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthetic Strategy Overview

The synthesis of this compound from L-proline involves a multi-step process. The core strategy focuses on the initial protection of the amine and carboxylic acid functionalities of L-proline, followed by the introduction and manipulation of a functional group at the C-3 position of the pyrrolidine ring, and concluding with the installation of the dimethylamino group and subsequent deprotection and salt formation.

A robust and frequently employed pathway proceeds through an (S)-3-hydroxypyrrolidine intermediate. This approach offers reliable stereochemical control, originating from the inherent chirality of L-proline. The key transformations in this synthetic route are:

-

Protection: The secondary amine of the pyrrolidine ring is protected, typically with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions in subsequent steps.

-

Functionalization at C-3: A hydroxyl group is introduced at the 3-position of the pyrrolidine ring.

-

Activation of the Hydroxyl Group: The hydroxyl group is converted into a good leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution.

-

Nucleophilic Substitution: The activated leaving group is displaced by dimethylamine to introduce the desired dimethylamino functionality.

-

Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, and the final product is isolated as the dihydrochloride salt.

Experimental Workflow

The overall experimental workflow for the synthesis is depicted in the following diagram.

Detailed Experimental Protocols and Data

This section provides detailed experimental procedures for each key step of the synthesis, along with tabulated quantitative data for easy reference.

Step 1: N-Boc Protection of L-proline

The first step involves the protection of the secondary amine of L-proline with a tert-butyloxycarbonyl (Boc) group to yield (S)-1-Boc-pyrrolidine-2-carboxylic acid.

Experimental Protocol:

-

Suspend L-proline in a suitable solvent such as a mixture of water and dioxane or tetrahydrofuran (THF).

-

Add a base, typically sodium hydroxide or triethylamine, to the suspension and stir until the L-proline dissolves.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise or as a solution in the reaction solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

After the reaction is complete, remove the organic solvent under reduced pressure.

-

Acidify the aqueous residue to a pH of 2-3 with a suitable acid, such as citric acid or hydrochloric acid.

-

Extract the product with an organic solvent, for instance, ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography if necessary.

| Parameter | Value | Reference |

| L-proline | 1.0 eq | General Procedure |

| (Boc)₂O | 1.1 - 1.5 eq | General Procedure |

| Base | 1.1 - 2.0 eq (e.g., NaOH, Et₃N) | General Procedure |

| Solvent | Dioxane/Water or THF/Water | General Procedure |

| Temperature | 0 °C to room temperature | General Procedure |

| Reaction Time | 12 - 24 hours | General Procedure |

| Typical Yield | 90 - 98% | General Procedure |

Step 2: Reduction of (S)-1-Boc-pyrrolidine-2-carboxylic acid

The carboxylic acid functionality of N-Boc-L-proline is reduced to a primary alcohol to furnish (S)-1-Boc-2-(hydroxymethyl)pyrrolidine (N-Boc-L-prolinol).

Experimental Protocol:

-

Dissolve (S)-1-Boc-pyrrolidine-2-carboxylic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF) or a solution of lithium aluminum hydride (LiAlH₄) in THF.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess reducing agent by the slow addition of water, followed by an aqueous solution of sodium hydroxide and then more water (Fieser workup for LiAlH₄).

-

Filter the resulting precipitate (e.g., through a pad of Celite®) and wash the filter cake with THF or ethyl acetate.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Value | Reference |

| (S)-1-Boc-pyrrolidine-2-carboxylic acid | 1.0 eq | General Procedure |

| Reducing Agent | 1.5 - 2.0 eq (e.g., BH₃·THF, LiAlH₄) | [1] |

| Solvent | Anhydrous THF | [1] |

| Temperature | 0 °C to reflux | [1] |

| Reaction Time | 2 - 6 hours | [1] |

| Typical Yield | 85 - 95% | [1] |

Step 3: Synthesis of (S)-1-Boc-3-hydroxypyrrolidine

This step involves the conversion of N-Boc-L-prolinol to (S)-1-Boc-3-hydroxypyrrolidine. A common method to achieve this is through a Mitsunobu reaction to introduce a functional group at the 3-position with inversion of stereochemistry, followed by hydrolysis. A more direct approach from a different starting material, trans-4-hydroxy-L-proline, can also be employed. For the purpose of this guide, we will outline a general transformation.

Experimental Protocol (Conceptual from (S)-N-Boc-L-prolinol):

A multi-step process is typically required to convert the 2-hydroxymethyl group to a 3-hydroxy group. This can involve oxidation to the aldehyde, followed by a series of reactions to introduce functionality at the 3-position. A more straightforward approach starts from commercially available 4-hydroxy-L-proline, which can be decarboxylated and protected to give the desired 3-hydroxypyrrolidine scaffold.

Step 4: Mesylation of (S)-1-Boc-3-hydroxypyrrolidine

The hydroxyl group of (S)-1-Boc-3-hydroxypyrrolidine is activated by converting it to a mesylate, a good leaving group for the subsequent nucleophilic substitution.

Experimental Protocol:

-

Dissolve (S)-1-Boc-3-hydroxypyrrolidine in anhydrous dichloromethane (DCM) or THF under an inert atmosphere.

-

Add a base, such as triethylamine or diisopropylethylamine (DIPEA).

-

Cool the reaction mixture to 0 °C.

-

Slowly add methanesulfonyl chloride (MsCl) dropwise.

-

Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature.

-

Monitor the reaction by TLC.

-

Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (S)-1-Boc-3-mesyloxypyrrolidine. This intermediate is often used in the next step without further purification.

| Parameter | Value | Reference |

| (S)-1-Boc-3-hydroxypyrrolidine | 1.0 eq | General Procedure |

| Methanesulfonyl chloride (MsCl) | 1.1 - 1.5 eq | General Procedure |

| Base | 1.5 - 2.0 eq (e.g., Et₃N, DIPEA) | General Procedure |

| Solvent | Anhydrous DCM or THF | General Procedure |

| Temperature | 0 °C to room temperature | General Procedure |

| Reaction Time | 2 - 4 hours | General Procedure |

| Typical Yield | > 90% (crude) | General Procedure |

Step 5: Nucleophilic Substitution with Dimethylamine

The mesylate intermediate undergoes nucleophilic substitution with dimethylamine to form (S)-1-Boc-3-(dimethylamino)pyrrolidine.

Experimental Protocol:

-

Dissolve the crude (S)-1-Boc-3-mesyloxypyrrolidine in a suitable solvent such as THF, acetonitrile, or dimethylformamide (DMF).

-

Add a solution of dimethylamine (as a solution in THF, water, or as a gas bubbled through the solution) in excess.

-

The reaction can be carried out in a sealed tube or a pressure vessel to maintain the concentration of the volatile dimethylamine.

-

Heat the reaction mixture to a temperature between 50 °C and 80 °C.

-

Stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove excess dimethylamine and its salts.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

-

Purify by column chromatography if necessary.

| Parameter | Value | Reference |

| (S)-1-Boc-3-mesyloxypyrrolidine | 1.0 eq | General Procedure |

| Dimethylamine | 3.0 - 10.0 eq (or as solvent) | General Procedure |

| Solvent | THF, Acetonitrile, or DMF | General Procedure |

| Temperature | 50 - 80 °C | General Procedure |

| Reaction Time | 12 - 24 hours | General Procedure |

| Typical Yield | 60 - 80% | Estimated |

Step 6: Deprotection and Dihydrochloride Salt Formation

The final step involves the removal of the N-Boc protecting group and the formation of the dihydrochloride salt.

Experimental Protocol:

-

Dissolve (S)-1-Boc-3-(dimethylamino)pyrrolidine in a suitable solvent such as methanol, ethyl acetate, or 1,4-dioxane.

-

Cool the solution to 0 °C.

-

Add a solution of hydrochloric acid (e.g., 4 M HCl in dioxane or concentrated HCl) in excess.

-

Stir the mixture at room temperature for 2-4 hours.

-

The product will typically precipitate out of the solution as the dihydrochloride salt.

-

Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether or cold ethyl acetate), and dry under vacuum to obtain this compound.

| Parameter | Value | Reference |

| (S)-1-Boc-3-(dimethylamino)pyrrolidine | 1.0 eq | General Procedure |

| Hydrochloric Acid | > 2.0 eq | General Procedure |

| Solvent | Methanol, Ethyl Acetate, or 1,4-Dioxane | General Procedure |

| Temperature | 0 °C to room temperature | General Procedure |

| Reaction Time | 2 - 4 hours | General Procedure |

| Typical Yield | > 95% | General Procedure |

Logical Relationships in Key Transformations

The following diagram illustrates the logical progression and key chemical transformations involved in the synthesis.

References

Technical Guide to the Chiral Purity of (S)-3-Dimethylaminopyrrolidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Dimethylaminopyrrolidine dihydrochloride is a chiral building block of significant interest in the pharmaceutical industry. Its stereoisomeric purity is a critical quality attribute, as the biological activity and toxicological profile of a drug substance can be highly dependent on its stereochemistry. This technical guide provides an in-depth overview of the methods used to determine the chiral purity of this compound, including detailed experimental protocols and data presentation.

The enantiomers of a chiral drug can exhibit marked differences in their pharmacological and toxicological effects.[1][2] Therefore, regulatory agencies require stringent control over the enantiomeric purity of chiral starting materials and active pharmaceutical ingredients.[2] The accurate and precise measurement of enantiomeric excess (e.e.) is crucial for ensuring the safety and efficacy of the final drug product.

Quantitative Data on Chiral Purity

The chiral purity of this compound is typically expected to be high, often exceeding 99% enantiomeric excess (e.e.), to be suitable for use in the synthesis of pharmaceutical compounds. The following table summarizes representative analytical specifications for this compound.

| Parameter | Analytical Method | Typical Specification |

| Enantiomeric Excess (e.e.) | Chiral High-Performance Liquid Chromatography (HPLC) | ≥ 99.0% |

| Chemical Purity | Gas Chromatography (GC) or HPLC | ≥ 98.0% |

| Optical Rotation | Polarimetry | Conforms to reference |

Experimental Protocols for Enantiomeric Excess Determination

The determination of the enantiomeric excess of this compound can be accomplished using several chromatographic techniques, primarily chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) after derivatization.

Chiral High-Performance Liquid Chromatography (HPLC)

Direct enantiomeric separation can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are often effective for the resolution of chiral amines.[3][4]

3.1.1. Proposed HPLC Method

-